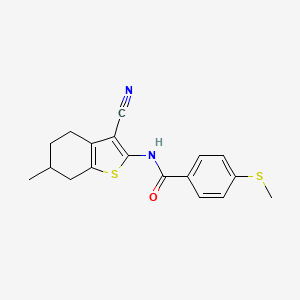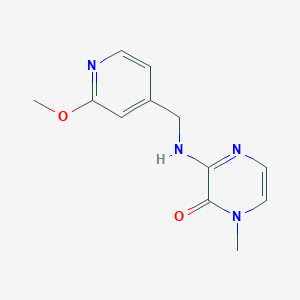
3-苯磺酰胺基-2-氯-2-甲基丙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a benzenesulfonamide group, a chloro substituent, and a methyl ester, which contribute to its unique chemical properties and reactivity.
科学研究应用
Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial properties and as a lead compound for the development of new antibiotics.
Biological Research: Used in studies involving enzyme inhibition, particularly targeting carbonic anhydrase enzymes.
Industrial Applications: Utilized in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
Mode of Action
The mode of action of Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets, which are yet to be identified.
Pharmacokinetics
. These properties would influence the bioavailability of the compound, determining how much of the administered dose reaches its targets.
Result of Action
. These effects would be a result of the compound’s interaction with its targets and its influence on biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate . These factors could include the pH of the environment, the presence of other molecules, temperature, and more.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate typically involves the reaction of 3-amino-2-chloro-2-methylpropanoic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Types of Reactions:
Substitution Reactions: The chloro group in Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzenesulfonamide group can participate in oxidation-reduction reactions, although these are less common for this specific compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-benzenesulfonamido-2-azido-2-methylpropanoate or 3-benzenesulfonamido-2-thiocyanato-2-methylpropanoate.
Hydrolysis Products: 3-benzenesulfonamido-2-chloro-2-methylpropanoic acid.
相似化合物的比较
Methyl 3-benzenesulfonamido-2-bromo-2-methylpropanoate: Similar structure but with a bromo substituent instead of chloro.
Methyl 3-benzenesulfonamido-2-fluoro-2-methylpropanoate: Contains a fluoro substituent.
Uniqueness: Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the chloro group allows for specific substitution reactions that may not be as feasible with other halogen substituents.
This compound’s unique structure and reactivity make it a valuable subject of study in various fields of chemistry and biology.
属性
IUPAC Name |
methyl 3-(benzenesulfonamido)-2-chloro-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-11(12,10(14)17-2)8-13-18(15,16)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKWKJCPCBZSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1)(C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2481158.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2481160.png)
![3-[(Benzenesulfonyl)methyl]benzoic acid](/img/structure/B2481161.png)

![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2481164.png)

![tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/new.no-structure.jpg)




![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2481174.png)
![1H-imidazo[4,5-g]quinoxaline-6,7-diol](/img/structure/B2481176.png)
